![molecular formula C17H14F6N2O B12563968 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea CAS No. 192049-23-3](/img/structure/B12563968.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea is a compound known for its unique chemical structure and properties It features two aromatic rings substituted with trifluoromethyl and dimethyl groups, connected by a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2,6-dimethylaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine for bromination reactions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound serves as a catalyst or catalyst precursor in various organic transformations, including hydrogenation and cross-coupling reactions.
Material Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea exerts its effects involves its ability to participate in hydrogen bonding and electronic interactions. The trifluoromethyl groups enhance the electron-withdrawing capacity of the aromatic rings, influencing the reactivity and stability of the compound. The urea linkage allows for hydrogen bonding, which can stabilize transition states and intermediates in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is similar in structure but contains a thiourea linkage instead of a urea linkage.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(3,4-dichlorophenyl)urea: This compound features a dichlorophenyl group instead of a dimethylphenyl group, which alters its chemical properties and reactivity.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in the development of new catalysts and materials with tailored properties .
Propriétés
Numéro CAS |
192049-23-3 |
|---|---|
Formule moléculaire |
C17H14F6N2O |
Poids moléculaire |
376.30 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C17H14F6N2O/c1-9-4-3-5-10(2)14(9)25-15(26)24-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h3-8H,1-2H3,(H2,24,25,26) |
Clé InChI |
LRQLVLDETNDJEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)


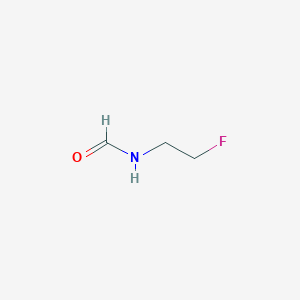
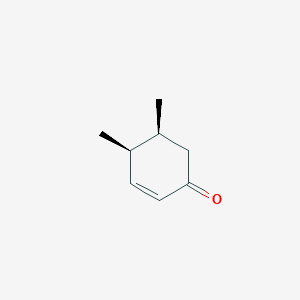
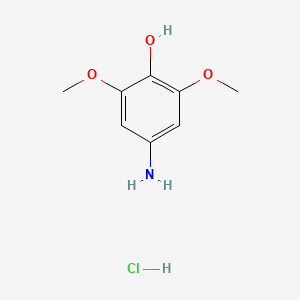
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)

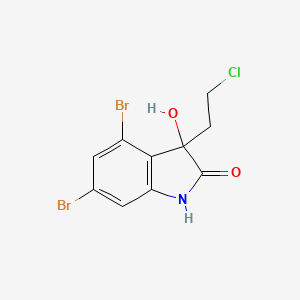
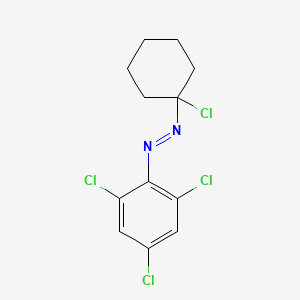

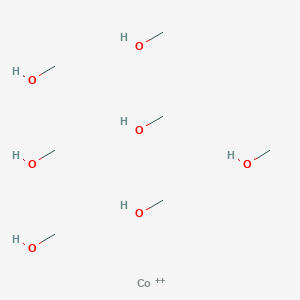
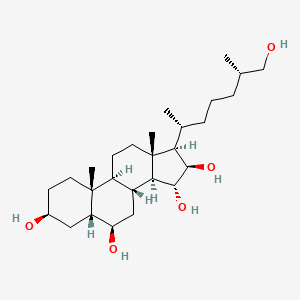
![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)
